molecular formula C9H10N2 B1426687 1,7-Dimethyl-1H-indazole CAS No. 17582-89-7

1,7-Dimethyl-1H-indazole

Cat. No.: B1426687
CAS No.: 17582-89-7
M. Wt: 146.19 g/mol
InChI Key: JCBUCXVYWVRNMK-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of two methyl groups at positions 1 and 7 of the indazole ring distinguishes this compound from other indazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzaldehyde oximes. For instance, the cyclization of 2-aminobenzaldehyde oxime can yield 1H-indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroindazole derivatives, and various substituted indazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

1,7-Dimethyl-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethyl-1H-indazole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets and different pharmacological profiles compared to other indazole derivatives .

Biological Activity

Overview

1,7-Dimethyl-1H-indazole is a member of the indazole family, characterized by its bicyclic structure comprising a benzene ring fused to a pyrazole ring. The unique positioning of two methyl groups at the 1 and 7 positions distinguishes this compound from other derivatives, leading to diverse biological activities.

Target Interactions
Indazole derivatives, including this compound, have been shown to interact with various biological targets. They act as selective inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and have been implicated in modulating pathways involved in cell proliferation and apoptosis .

Biochemical Pathways
The compound influences several key biochemical pathways, including:

  • MAPK Pathway : Involved in cell signaling related to growth and differentiation.
  • PI3K/Akt Pathway : Critical for cell survival and metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown efficacy against hypopharyngeal carcinoma cells by suppressing indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism linked to immune evasion in tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that indazole derivatives can inhibit the growth of Candida species, including Candida albicans and Candida glabrata. In particular, certain derivatives have demonstrated potent activity against both miconazole-susceptible and resistant strains .

Case Studies

  • Anticandidal Activity : A series of indazole derivatives were tested against various Candida strains using the cylinder-plate method. The results indicated that specific compounds exhibited significant growth inhibition at concentrations as low as 1 mM .
  • Cancer Cell Studies : In a study focusing on hypopharyngeal carcinoma cells, a derivative of this compound was found to significantly reduce cell mobility and induce apoptosis through activation of ERK pathways .

Dosage Effects

The biological effects of this compound vary with dosage:

  • Low Doses : Exhibited anti-inflammatory and neuroprotective effects.
  • High Doses : Associated with cytotoxicity in cancer cells leading to apoptosis.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerHypopharyngeal carcinomaInduced apoptosis
AnticandidalCandida albicansGrowth inhibition at 1 mM
AntimicrobialCandida glabrataActivity against resistant strains
Enzyme InhibitionVarious kinasesModulation of signaling pathways

Properties

IUPAC Name

1,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-8-6-10-11(2)9(7)8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBUCXVYWVRNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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